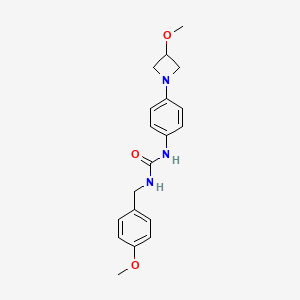

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea

Description

The compound 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea is a urea derivative featuring two distinct substituents:

- A 4-(3-methoxyazetidin-1-yl)phenyl group, which includes a four-membered azetidine ring substituted with a methoxy group at the 3-position.

- A 4-methoxybenzyl group attached to the urea nitrogen.

Urea derivatives are widely studied for their diverse biological activities, including kinase inhibition, antiangiogenic effects, and immunomodulatory properties . The unique combination of an azetidine ring and dual methoxy substituents in this compound may influence its pharmacokinetic and pharmacodynamic profiles compared to analogs.

Properties

IUPAC Name |

1-[4-(3-methoxyazetidin-1-yl)phenyl]-3-[(4-methoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-24-17-9-3-14(4-10-17)11-20-19(23)21-15-5-7-16(8-6-15)22-12-18(13-22)25-2/h3-10,18H,11-13H2,1-2H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJJVSXXCJHXRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea typically involves multiple steps:

Formation of the Methoxyazetidine Moiety: This step involves the reaction of a suitable azetidine precursor with a methoxy group donor under controlled conditions.

Coupling with Phenyl and Benzyl Groups: The methoxyazetidine intermediate is then coupled with a phenyl group and a methoxybenzyl group through a series of reactions, including nucleophilic substitution and condensation reactions.

Final Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The phenyl and benzyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Amines, alcohols.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

Industrial Applications: The compound is explored for its potential use in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Compound 58 ():

- Structure: 1-(4-(3-Fluorophenyl)pyridin-2-yl)-3-(4-methoxybenzyl)urea

- Key Differences: Replaces the azetidine-phenyl group with a pyridinyl-fluorophenyl moiety.

- Activity: Evaluated as a GSK-3 inhibitor, with a melting point of 166–168°C and distinct NMR profiles (δ 3.72 ppm for methoxy protons) .

Compound T.2 ():

- Structure: 1-(3-Chlorophenyl)-3-(2-(4-(4-methoxybenzyl)-1H-1,2,3-triazol-1-yl)ethyl)urea

- Key Differences: Contains a triazole-ethyl linker and a chlorophenyl group instead of the azetidine-phenyl moiety.

- Activity: Exhibits antiangiogenic effects comparable to sorafenib, inhibiting VEGFR-2 kinase activity and downregulating PD-L1/c-Myc proteins .

Compound 11e ():

- Structure: 1-(4-Methoxybenzyl)-3-(((5-(1-(4-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)quinolin-8-yl)oxy)methyl)urea

- Key Differences: Features a tetrazole-quinoline substituent linked via an oxymethyl group.

Antiangiogenic and Kinase Inhibition

- Target Compound : The azetidine ring may enhance binding to kinase ATP pockets due to its constrained conformation.

- Compound T.2 : Inhibits VEGFR-2 kinase activity (IC₅₀ ≈ 50 nM), comparable to sorafenib, and reduces endothelial tube formation by 70% .

- Compound T.14 : Enhances T.2’s effects, showing synergistic inhibition of VEGFR-2 tyrosine kinase and PD-L1 .

Physicochemical Properties

Structure-Activity Relationship (SAR) Trends

- Methoxy Substitution : The 4-methoxybenzyl group is conserved across analogs, suggesting its role in enhancing solubility and target binding.

- Azetidine vs. Heterocycles : Azetidine’s rigidity may improve selectivity compared to pyridine or triazole-containing analogs.

- Electron-Withdrawing Groups : Chloro (T.2) and trifluoromethyl (11e) substituents enhance potency but may reduce metabolic stability.

Biological Activity

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be described as follows:

- Molecular Formula: CHNO

- Molecular Weight: 302.35 g/mol

Preliminary studies suggest that this compound may exhibit its biological effects through several mechanisms, including:

- Inhibition of Enzymatic Activity: The urea moiety is known to interact with various enzyme targets, potentially inhibiting their activity.

- Receptor Modulation: The azetidine ring may play a role in modulating receptor activity, influencing signaling pathways associated with cell proliferation and apoptosis.

Antitumor Activity

Research indicates that this compound has demonstrated potential antitumor properties. In vitro studies have shown that the compound can inhibit the growth of several cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 15.2 | Growth inhibition |

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that it exhibits broad-spectrum activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

Study 1: Antitumor Efficacy in Animal Models

A study conducted on mice bearing A549 xenografts demonstrated that treatment with the compound significantly reduced tumor volume compared to controls. The mechanism was linked to apoptosis induction, as evidenced by increased levels of cleaved caspase-3.

Study 2: Synergistic Effects with Antibiotics

Another research highlighted the synergistic effect of this compound when combined with standard antibiotics against resistant strains of Staphylococcus aureus. The combination therapy reduced MIC values by up to 50%, suggesting a potential application in overcoming antibiotic resistance.

Q & A

Q. What are the typical synthetic routes for preparing 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea?

The synthesis involves multi-step organic reactions, including:

- Azetidine Ring Formation : Cyclization of precursors (e.g., 3-methoxyazetidine derivatives) under controlled conditions to introduce the azetidine moiety .

- Coupling Reactions : Reacting intermediates like 4-(3-methoxyazetidin-1-yl)aniline with 4-methoxybenzyl isocyanate to form the urea linkage .

- Optimization : Use of catalysts (e.g., triethylamine) and polar aprotic solvents (e.g., DMF) to enhance yield and purity . Characterization via NMR and mass spectrometry is critical to confirm structural integrity at each step .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions on the azetidine and phenyl rings (¹H and ¹³C NMR) .

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation and fragment analysis .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns in the urea moiety, if crystallizable .

Q. How can researchers screen the biological activity of this compound?

Initial screening involves:

- Enzyme Inhibition Assays : Test interactions with kinases or proteases using fluorometric or colorimetric substrates .

- Cellular Viability Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assays) .

- Receptor Binding Studies : Radioligand displacement assays to assess affinity for targets like GPCRs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Substituent Variation : Synthesize analogs with modified azetidine (e.g., 3-ethoxy) or benzyl (e.g., 4-fluoro) groups to assess impact on bioactivity .

- Computational Modeling : Use molecular docking (e.g., AutoDock) to predict binding modes with target proteins like kinases .

- Pharmacophore Mapping : Identify critical hydrogen-bonding (urea) and hydrophobic (methoxy groups) features driving activity .

Q. What strategies optimize reaction conditions for large-scale synthesis?

- Process Intensification : Implement continuous flow chemistry to improve azetidine ring formation and coupling efficiency .

- Solvent Screening : Test alternatives to DMF (e.g., acetonitrile) for greener synthesis .

- In-Line Analytics : Use FTIR or PAT tools to monitor reaction progress and minimize impurities .

Q. How should researchers address contradictions in solubility and bioactivity data?

- Solubility Profiling : Compare results across solvents (e.g., DMSO vs. aqueous buffers) using nephelometry or HPLC .

- Bioactivity Validation : Replicate assays in orthogonal models (e.g., 3D cell cultures) to confirm target engagement .

- Metabolic Stability Tests : Use liver microsomes to rule out rapid degradation as a cause of variability .

Q. What methodologies elucidate the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose to acidic/basic conditions (pH 1–13) and analyze degradation products via LC-MS .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and identify decomposition thresholds .

- Light Exposure Tests : Use ICH guidelines to evaluate photostability in UV-vis chambers .

Methodological Considerations

Q. How can computational tools aid in predicting metabolic pathways?

- In Silico Metabolism : Software like Schrödinger’s ADMET Predictor identifies probable Phase I/II modification sites (e.g., azetidine oxidation) .

- CYP450 Docking : Simulate interactions with cytochrome P450 isoforms to predict metabolite formation .

Q. What experimental designs validate target specificity in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.